The compound (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one is a complex organic molecule characterized by a dioxanone ring with specific stereochemistry and various substituents. This compound is classified under the category of dioxanones, which are cyclic organic compounds containing a dioxane ring structure. The presence of methoxy and benzyloxy groups contributes to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one generally involves several key steps:
Industrial production may utilize continuous flow reactors for efficiency and improved yield, along with advanced purification methods to ensure high-quality output .
The molecular structure of (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one can be described as follows:
The compound features a dioxanone ring, which contributes to its cyclic nature and stability. The stereogenic centers at positions 3 and 6 give rise to specific optical activity, making it important for applications that require chirality.
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one can participate in various chemical reactions:
These reactions enable further functionalization of the compound for diverse applications in synthetic chemistry.
The mechanism of action for (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one generally involves interactions with biological targets such as enzymes or receptors. The presence of benzyloxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions that facilitate binding to specific molecular targets.
The dioxanone ring's structural conformation may enhance stability and influence the compound's biological activity. Detailed studies on its interactions at the molecular level are necessary to elucidate its precise mechanism of action .
The physical and chemical properties of (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one include:
These properties significantly affect its handling and application in laboratory settings .
The compound has potential applications in several scientific fields:
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one is a chiral dioxanone derivative with critical applications in medicinal chemistry. Its structural complexity—featuring multiple stereocenters, a benzyl-protected diol system, and a dioxanone ring—makes it invaluable for synthesizing biologically active natural products and antibody-drug conjugates (ADCs). The compound’s stereochemical configuration ([α]D = -37.5° in CHCl₃) and stability under inert atmospheres enable precise enantioselective synthesis [2] [4].
Table 1: Molecular Characteristics of (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Property | Value | Source |
---|---|---|
CAS Number | 960365-78-0 | [2] |
Molecular Formula | C₂₁H₂₄O₆ | [2] |
Molecular Weight | 372.42 g/mol | [2] |
Stereochemistry | (3S,6R, R-configuration at ethyl side chain) | [3] [4] |
Purity | ≥97% | [2] |
LogP | 3.41 | [2] |
Storage Conditions | Inert atmosphere, room temperature | [4] |
This dioxanone derivative serves as a key chiral building block in synthesizing microtubule-targeting agents like silvestrol and dictyostatin. Its dioxanone core enables ring-opening reactions to introduce polyoxygenated chains, while the benzyl ether groups protect diol functionalities during multi-step syntheses. For example:
The dioxanone ring and benzyl-protected diol in this compound mirror structural elements of microtubule-stabilizing natural products:
Table 2: Structural Comparison of Microtubule-Stabilizing Agents
Compound | Key Structural Motifs | Target Interaction |
---|---|---|
(3S,6R)-dioxanone | 1,4-Dioxan-2-one, bis(benzyloxy)ethyl | Tubulin M-loop/H7 helix (modeled) |
Dictyostatin | 22-membered macrolactone, triene, polyols | β-tubulin paclitaxel site [9] |
Discodermolide | Lactone, carbamate, triene | Overlaps with paclitaxel site [9] |
Silvestrol ADC | Dioxanone-linked cytotoxic payload | eIF4A inhibition, tubulin stabilization [1] |
Despite its utility, critical limitations hinder broader application:
Table 3: Research Imperatives and Methodological Approaches
Knowledge Gap | Proposed Research Direction | Expected Impact |
---|---|---|
Scalable synthesis | Biocatalytic desymmetrization of diols | >50% yield improvement, reduced steps |
Direct tubulin binding | Competitive assays vs. radiolabeled paclitaxel | Validate standalone microtubule stabilization |
Structure-activity relationships | C3-alkoxy variants (ethoxy, propoxy) | Optimize metabolic stability and LogP |
ADC linker optimization | Site-specific conjugation at C6-ethyl group | Increase drug-antibody ratio to 8:1 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7